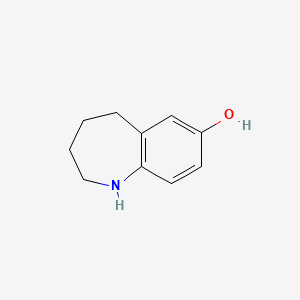
2,3,4,5-tetrahydro-1H-1-benzazepin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetrahydro-1H-1-benzazepin-7-ol is a heterocyclic compound that belongs to the class of benzazepines. This compound features a seven-membered ring fused to a benzene ring, with a hydroxyl group attached to the seventh position. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepin-7-ol can be achieved through various methods. One common approach involves the hydrogenation of benzazepines. For instance, the hydrogenation of 1,2,3,4-tetrahydroisoquinoline derivatives can yield the desired compound . Another method includes the ring expansion of naphthalene derivatives, which involves the use of reagents like methyl iodide and potassium hydroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4,5-Tetrahydro-1H-1-benzazepin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution
Major Products: The major products formed from these reactions include various substituted benzazepines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,3,4,5-tetrahydro-1H-1-benzazepin-7-ol involves its interaction with various molecular targets and pathways. For instance, benzazepine derivatives are known to inhibit sodium channels and squalene synthase, making them effective in treating hyperlipidemia . Additionally, the compound can act as an antagonist for certain dopamine receptors, influencing neurological pathways .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: Shares a similar hydrogenated ring structure but differs in the position of the hydroxyl group.
7-Chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine: A related compound with additional substituents on the benzene ring.
2,3,4,5-Tetrahydro-7-methoxy-1H-1-benzazepin-1-one: Features a methoxy group instead of a hydroxyl group.
Uniqueness: 2,3,4,5-Tetrahydro-1H-1-benzazepin-7-ol is unique due to its specific hydroxyl group positioning, which influences its reactivity and biological activity. This distinct structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
2,3,4,5-tetrahydro-1H-1-benzazepin-7-ol |
InChI |
InChI=1S/C10H13NO/c12-9-4-5-10-8(7-9)3-1-2-6-11-10/h4-5,7,11-12H,1-3,6H2 |
Clave InChI |
FYVFFEANXWIMHW-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC2=C(C1)C=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13088515.png)
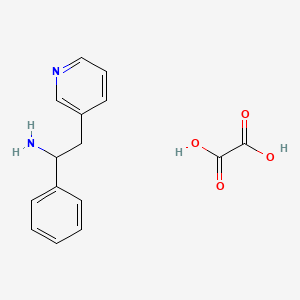
![1,3-Dimethyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13088522.png)
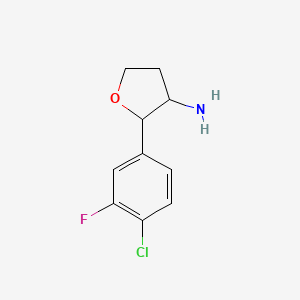
![6',7'-Dihydro-5'H-spiro[oxolane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13088529.png)
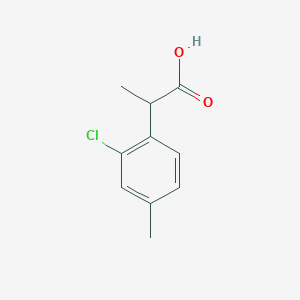
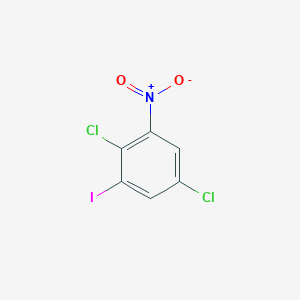
![4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13088535.png)

![Methyl[4-methyl-4-(methylamino)pentan-2-yl]amine](/img/structure/B13088542.png)

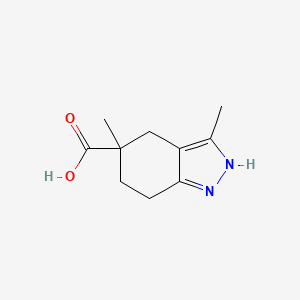
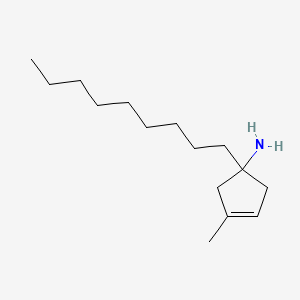
![4-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088584.png)
